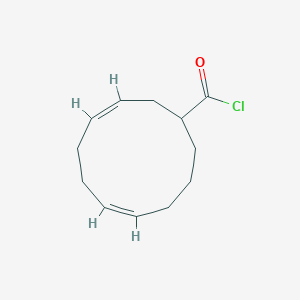
(3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride is an organic compound characterized by a cycloundecane ring with two conjugated double bonds at positions 3 and 7, and a carbonyl chloride functional group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride typically involves the cyclization of appropriate precursors followed by the introduction of the carbonyl chloride group. One common method involves the use of a Wittig reaction to form the diene system, followed by chlorination to introduce the carbonyl chloride group. The reaction conditions often require the use of strong bases and chlorinating agents under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using specialized reactors to control temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the product. Chlorination is typically carried out using thionyl chloride or phosphorus trichloride in the presence of a catalyst to ensure complete conversion of the intermediate to the desired carbonyl chloride.
Chemical Reactions Analysis
Types of Reactions
(3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The diene system can be oxidized to form epoxides or diols.
Reduction: The carbonyl chloride group can be reduced to an aldehyde or alcohol.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Aldehydes, alcohols.
Substitution: Esters, amides, thioesters.
Scientific Research Applications
(3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of (3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride involves its interaction with molecular targets through its reactive carbonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to modifications that can alter their function. The diene system can also participate in conjugation reactions, affecting the compound’s reactivity and interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
(3Z,7Z)-3,7-Octadecadienoic acid: Similar diene system but with a carboxylic acid group instead of a carbonyl chloride.
(3Z,7Z,10Z)-1-oxa-6-azacyclododeca-3,7,10-triene: Contains a similar diene system but with additional heteroatoms in the ring structure.
Uniqueness
(3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride is unique due to its combination of a cycloundecane ring with conjugated double bonds and a reactive carbonyl chloride group. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C12H17ClO |
|---|---|
Molecular Weight |
212.71 g/mol |
IUPAC Name |
(3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride |
InChI |
InChI=1S/C12H17ClO/c13-12(14)11-9-7-5-3-1-2-4-6-8-10-11/h1,3,6,8,11H,2,4-5,7,9-10H2/b3-1-,8-6- |
InChI Key |
POCBECWMEMOUGE-RIGHRHSVSA-N |
Isomeric SMILES |
C1C/C=C\CC/C=C\CC(C1)C(=O)Cl |
Canonical SMILES |
C1CC=CCCC=CCC(C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















